molecular formula C25H25ClN4O2S2 B560372 Pirinixic Acid Aminothiazole

Pirinixic Acid Aminothiazole

Cat. No.: B560372
M. Wt: 513.1 g/mol
InChI Key: BADFIDKPYNKNRT-UHFFFAOYSA-N
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Description

Pirinixic acid aminothiazole is a compound that combines the structural features of pirinixic acid and aminothiazole. Pirinixic acid is known for its role as a peroxisome proliferator-activated receptor alpha agonist, while aminothiazole is a versatile scaffold in medicinal chemistry with various biological activities. The combination of these two moieties results in a compound with potential therapeutic applications, particularly in the fields of inflammation and cancer .

Scientific Research Applications

Pirinixic acid aminothiazole has a wide range of scientific research applications:

Safety and Hazards

While specific safety data for Pirinixic Acid Aminothiazole is not available, it’s important to handle all chemicals with care. General safety measures include avoiding ingestion, inhalation, and contact with skin and eyes .

Future Directions

Pirinixic Acid Aminothiazole represents a potent dual 5-LO/mPGES-1 inhibitor with an attractive pharmacological profile as an anti-inflammatory drug . Future research may focus on further exploring its potential therapeutic uses .

Biochemical Analysis

Biochemical Properties

Pirinixic Acid Aminothiazole interacts with key enzymes, proteins, and other biomolecules in biochemical reactions. It is a potent inhibitor of both 5-LO and mPGES-1, with IC50 values of 0.3 and 0.4 μM, respectively . These enzymes are key players in the synthesis of leukotrienes (LTs) and PGE2, respectively . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their activity.

Cellular Effects

The effects of this compound on cells are significant. In cell-based assays, it directly inhibits 5-LO with an IC50 value of 0.2 μM . This inhibition can lead to a reduction in the synthesis of LTs and PGE2, which are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a dual inhibitor of 5-LO and mPGES-1, it binds to the active sites of these enzymes, inhibiting their activity and subsequently reducing the synthesis of LTs and PGE2 . This can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

Its potent inhibitory effects on 5-LO and mPGES-1 suggest that it may have long-term effects on cellular function, particularly in the context of inflammation and cancer .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway, where it inhibits the enzymes 5-LO and mPGES-1 . These enzymes are key players in the synthesis of LTs and PGE2, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pirinixic acid aminothiazole typically involves the condensation of a halogenated ketone with a thioamide, followed by cyclization to form the aminothiazole ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The process can be optimized by using polymer-supported catalysts to improve yields and simplify product isolation .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and solid-supported catalysts can enhance efficiency and scalability. The final product is typically purified through crystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Pirinixic acid aminothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Comparison with Similar Compounds

Pirinixic acid aminothiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual inhibitory action on mPGES-1 and 5-LO, combined with its PPARα agonist activity, making it a promising candidate for treating inflammatory diseases and cancer .

Properties

IUPAC Name

2-[4-chloro-6-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]pyrimidin-2-yl]sulfanyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O2S2/c1-2-3-4-5-10-20(23(31)32)34-25-28-21(26)14-22(30-25)29-24-27-19(15-33-24)18-12-11-16-8-6-7-9-17(16)13-18/h6-9,11-15,20H,2-5,10H2,1H3,(H,31,32)(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADFIDKPYNKNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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